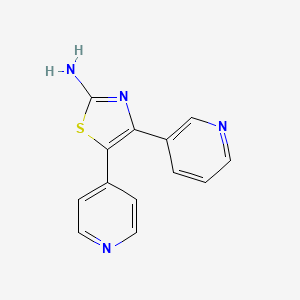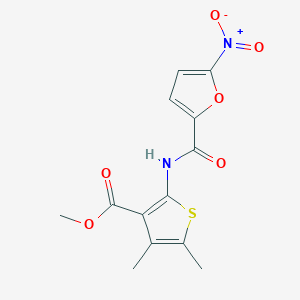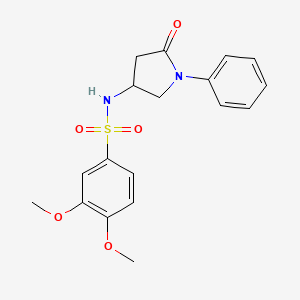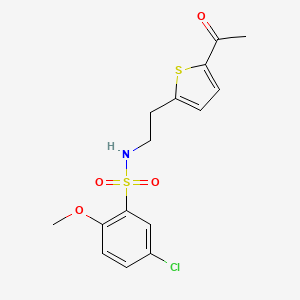
4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C13H10N4S and its molecular weight is 254.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Catalytic Activity
Compounds containing pyridine and thiazole rings, similar to 4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine, are significant in the synthesis of complex chemical structures. They often serve as ligands in coordination chemistry, demonstrating the ability to form complexes with metals. This characteristic is crucial for catalytic applications in organic synthesis, including the formation of metal complexes and the design of catalysts for asymmetric synthesis (Boča et al., 2011). Similarly, derivatives of pyrimidine and pyrazole have been employed as optical sensors due to their ability to form coordination as well as hydrogen bonds, making them suitable for sensing applications in various biological and medicinal fields (Jindal & Kaur, 2021).
Biological and Electrochemical Activity
The biological activity of compounds containing pyridine and thiazole structures, like this compound, is another area of interest. These compounds are explored for their potential in biological and electrochemical activities, including antibacterial, anticancer, and anti-inflammatory effects. For instance, pyridine and thiazole derivatives have been examined for their anticancer and anti-inflammatory activities, demonstrating the potential for pharmaceutical applications (Li et al., 2019).
Drug Development and Medicinal Chemistry
In drug development, the structural elements of pyridine and thiazole are integral in the design of new therapeutic agents. These compounds are explored for their pharmacological properties, including their roles as central nervous system (CNS) acting drugs, showcasing the diversity in their application in medicinal chemistry (Saganuwan, 2017).
Mécanisme D'action
Mode of action
Many compounds containing thiazole and pyridine rings are known to interact with their targets through various types of bonding interactions, including hydrogen bonds and hydrophobic interactions .
Biochemical pathways
Without specific information on “4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine”, it’s difficult to say which biochemical pathways it might affect. Thiazole and pyridine derivatives are known to be involved in a wide range of biochemical processes .
Result of action
Thiazole and pyridine derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, thiazole analogs can serve as estrogen receptor ligands . The exact nature of these interactions and the specific biomolecules that 4-Pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine interacts with remain to be determined.
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
4-pyridin-3-yl-5-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c14-13-17-11(10-2-1-5-16-8-10)12(18-13)9-3-6-15-7-4-9/h1-8H,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMUZGCSDVDJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(SC(=N2)N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2503406.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2503408.png)


![N'-(3,4-Dimethylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2503412.png)


![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)

![2-((4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B2503422.png)
![(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2503423.png)


